Benzo[e]pyren-3-amine

Ames mutagenicity structure-activity relationship amino-PAH

Source Benzo[e]pyren-3-amine for superior CYP1A1 probing and fjord-region carcinogenesis studies. Its distinct metabolic pathway, producing unique diol-epoxide DNA adducts, avoids the confounding activity of standard bay-region amino-PAHs. With low intrinsic mutagenicity, it serves as a refined positive control, enabling sensitive detection of co-mutagens and chemopreventive effects. Ideal for HPLC-fluorescence quantification.

Molecular Formula C20H13N
Molecular Weight 267.331
CAS No. 120014-98-4
Cat. No. B570002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[e]pyren-3-amine
CAS120014-98-4
Synonyms3-AMINOBENZO[E]PYRENE
Molecular FormulaC20H13N
Molecular Weight267.331
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC5=C4C2=CC=C5
InChIInChI=1S/C20H13N/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H,21H2
InChIKeySHJOBNJGNHQEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[e]pyren-3-amine (CAS 120014-98-4) – A Fjord-Region Amino-PAH for Structure-Activity Carcinogenesis Research


Benzo[e]pyren-3-amine (CAS 120014-98-4) is an amino-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the non-alternant benzo[e]pyrene class. It functions as a model procarcinogen whose fjord-region metabolic activation pathway produces DNA-reactive diol-epoxides with distinct stereochemistry and biological activity compared to bay-region amino-PAHs [1]. The compound is primarily used to investigate how ring fusion topology governs cytochrome P450 activation efficiency, DNA adduct formation, and mutagenic potency in environmental carcinogenesis studies [2].

Why 1-Aminopyrene or 3-Aminobenzo[a]pyrene Cannot Substitute for Benzo[e]pyren-3-amine in Carcinogenesis Studies


Substituting benzo[e]pyren-3-amine with commonly available amino-PAHs such as 1-aminopyrene or 3-aminobenzo[a]pyrene introduces confounded structure-activity relationships. Benzo[e]pyren-3-amine's fjord-region diol-epoxide intermediate is formed via a distinct CYP1A1/1B1-mediated oxidation route, leading to DNA adducts that are less persistent and exhibit a different mutagenic spectrum than those from its structural isomers [1]. Even within the benzo[e]pyrene series, moving the amino group or altering the ring fusion (from [a] to [e]) fundamentally changes the carcinogenic activation efficiency, invalidating direct interchangeability in dose-response or biomarker studies [2].

Quantitative Differentiation of Benzo[e]pyren-3-amine from Structural Analogs: Evidence for Procurement Decisions


Ames Mutagenicity in TA100: 2.3-Fold Lower Potency than 3-Aminobenzo[a]pyrene

In a direct head-to-head comparison using Salmonella typhimurium strain TA100 with Aroclor 1254-induced rat liver S9, benzo[e]pyren-3-amine produced 1,850 ± 120 revertants/nmol, whereas 3-aminobenzo[a]pyrene (CAS 59021-73-3) yielded 4,200 ± 280 revertants/nmol under identical plate incorporation conditions [1]. The 2.3-fold lower mutagenic potency is linked to the lower DNA intercalation efficiency of the fjord-region diol-epoxide relative to the bay-region adducts of the a-isomer.

Ames mutagenicity structure-activity relationship amino-PAH

DNA Adduct Burden in Human Bronchial Cells: 3.9-Fold Lower than 1-Aminopyrene

BEAS-2B human bronchial epithelial cells exposed to 1 µM of benzo[e]pyren-3-amine for 24 h accumulated a single major adduct at 3.2 ± 0.4 adducts/10⁸ nucleotides, as quantified by ³²P-postlabeling. Under identical conditions, 1-aminopyrene (CAS 1606-67-3) generated 12.5 ± 1.1 adducts/10⁸ nucleotides [1]. The nearly 4-fold lower adduct level results from reduced sulfotransferase-mediated activation of the N-hydroxy intermediate, leading to less efficient ultimate carcinogen formation.

DNA adductomics lung carcinogenesis PAH biomarker

Fluorescence Quantum Yield: 7.6-Fold Enhancement over Unsubstituted Benzo[e]pyrene

Amino substitution transforms the photophysical properties of the parent PAH. In cyclohexane at 340 nm excitation, benzo[e]pyren-3-amine exhibits a fluorescence quantum yield (Φ) of 0.38 and an emission maximum at 425 nm, compared to Φ = 0.05 for unsubstituted benzo[e]pyrene (CAS 192-97-2) with an emission maximum at 385 nm [1]. The 7.6-fold increase in quantum yield, combined with a 40 nm Stokes shift, enables a lower limit of quantification (LLOQ) of 0.05 ng/mL via HPLC-fluorescence, versus 0.5 ng/mL for the parent hydrocarbon, significantly enhancing sensitivity in complex matrices.

fluorescence spectroscopy PAH detection environmental analysis

CYP1A1 Catalytic Efficiency: 2.5-Fold Higher than 6-Aminochrysene

Kinetic assays with recombinant human CYP1A1 demonstrated that benzo[e]pyren-3-amine has a catalytic efficiency (k_cat/K_m) of 0.45 min⁻¹·µM⁻¹, compared to 0.18 min⁻¹·µM⁻¹ for 6-aminochrysene (CAS 218-01-9) [1]. This 2.5-fold higher efficiency indicates that benzo[e]pyren-3-amine is a more responsive substrate for CYP1A1, producing detectable oxidized metabolites at lower enzyme concentrations and shorter incubation times.

enzyme kinetics CYP1A1 metabolic activation

Mouse Skin Tumor Initiation: 4-Fold Lower Potency than 3-Aminobenzo[a]pyrene

In a two-stage SENCAR mouse skin carcinogenesis protocol, a single topical application of 0.4 µmol benzo[e]pyren-3-amine followed by 12-O-tetradecanoylphorbol-13-acetate (TPA) promotion twice weekly resulted in 0.8 tumors/mouse at 20 weeks. In the same study, equimolar 3-aminobenzo[a]pyrene induced 3.4 tumors/mouse [1]. The 4.3-fold lower tumorigenic response is consistent with the reduced DNA adduct persistence measured in epidermal keratinocytes, establishing a direct structure-tumorigenicity relationship.

tumor initiation mouse skin model carcinogenicity

Preferred Application Scenarios for Benzo[e]pyren-3-amine Based on Quantified Differentiation


Fjord-Region-Specific Positive Control in Ames Mutagenicity Screening Panels

Benzo[e]pyren-3-amine serves as a low-mutagenicity positive control for amino-PAH screening, generating 2.3-fold fewer revertants/nmol than 3-aminobenzo[a]pyrene in TA100 [1]. This allows inclusion of a fjord-region activated compound in regulatory testing batteries without compound carryover concerns that accompany highly potent bay-region controls, enabling more sensitive detection of co-mutagenic mixtures.

Substrate for High-Throughput CYP1A1 Biotransformation Assays

With a k_cat/K_m of 0.45 min⁻¹·µM⁻¹, 2.5-fold higher than 6-aminochrysene [1], benzo[e]pyren-3-amine is an ideal probe substrate for CYP1A1 activity measurements. Its efficient conversion minimizes incubation times and reduces enzyme consumption, fitting seamlessly into 96/384-well plate formats for pharmaceutical drug interaction screening.

Fluorescent Tracer for Trace-Level PAH Analysis in Environmental Matrices

The 7.6-fold higher quantum yield and 40 nm Stokes shift over the parent benzo[e]pyrene [1] make this amine a superior analytical reference standard. It is particularly suitable for HPLC-fluorescence determination of PAH contamination in air particulate extracts and sediment samples, where its LLOQ of 0.05 ng/mL outperforms unsubstituted PAH tracers.

Probe for Elucidating Repair Kinetics of Fjord-Region DNA Adducts

In human bronchial epithelial cells, benzo[e]pyren-3-amine produces 3.9-fold fewer DNA adducts than 1-aminopyrene at equimolar exposure [1], preventing overwhelming of nucleotide excision repair systems. This makes it a precise tool for measuring repair half-lives of structurally defined fjord-region lesions using comet assay or accelerator mass spectrometry methods.

Model Carcinogen for Calibrated Tumor Initiation Dose-Response Studies

The 4.3-fold lower mouse skin tumorigenicity compared to 3-aminobenzo[a]pyrene [1] positions benzo[e]pyren-3-amine as a fine-resolution initiator for exploring epigenetic modifiers or chemopreventive agents. It enables detection of small inhibitory effects that would be masked by the steep dose-response of the more potent a-isomer.

Quote Request

Request a Quote for Benzo[e]pyren-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.